molecular formula C9H11NO2S B1532853 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid CAS No. 1343746-20-2

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid

Cat. No.: B1532853
CAS No.: 1343746-20-2
M. Wt: 197.26 g/mol
InChI Key: LJYJFCKBMREXHS-UHFFFAOYSA-N
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Description

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The presence of the thiophene ring, a sulfur-containing five-membered aromatic ring, adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of a suitable precursor containing a thiophene group and an azetidine-forming moiety under basic conditions. For instance, the reaction of thiophene-3-carboxaldehyde with an azetidine precursor in the presence of a base like sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-[(Thiophen-3-yl)methyl]azetidine-3-methanol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.

    Thiophene-3-carboxylic acid: Lacks the azetidine ring, limiting its applications in medicinal chemistry.

Uniqueness

This dual functionality makes it a valuable compound for research and development in various scientific fields .

Biological Activity

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

CxHyNzO\text{C}_\text{x}\text{H}_\text{y}\text{N}_\text{z}\text{O}

Where xx, yy, and zz denote the number of carbon, hydrogen, and nitrogen atoms respectively. The presence of the thiophene ring contributes to its unique chemical properties, allowing for interactions with various biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by forming covalent bonds with active site residues, which can disrupt normal enzymatic functions.
  • Cell Signaling Modulation : It influences cell signaling pathways, impacting processes such as gene expression and cellular metabolism. This modulation often occurs through the interaction with kinases, which are crucial for signal transduction .
  • Apoptotic Induction : Research indicates that this compound can trigger apoptosis in cancer cell lines by increasing the activity of caspases, which are essential for the apoptotic process .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Cell Line IC₅₀ Value (µM) Effect
Enzyme InhibitionSerine Proteases0.5Significant inhibition observed
AntiproliferativeMCF-7 Breast Cancer Cells15.63Induces apoptosis
CytotoxicityMDA-MB-231 Triple-Negative10–33Comparable to established drugs
Tubulin InteractionIn vitro Tubulin PolymerizationNot specifiedDisruption of microtubule formation

Study 1: Antiproliferative Effects

A study conducted on MCF-7 breast cancer cells demonstrated that this compound significantly inhibited cell proliferation with an IC₅₀ value of 15.63 µM. Flow cytometry analysis revealed that the compound induced apoptosis via caspase activation, suggesting its potential as a therapeutic agent for breast cancer .

Study 2: Enzyme Interaction

In another investigation focusing on serine proteases, the compound exhibited notable inhibitory effects, with an IC₅₀ value around 0.5 µM. This interaction highlights its potential role in drug development targeting proteolytic enzymes involved in various diseases .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions but may undergo hydrolysis over time. Its distribution within tissues is mediated by specific transporters, influencing its overall bioavailability and efficacy in therapeutic applications .

Properties

IUPAC Name

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)8-4-10(5-8)3-7-1-2-13-6-7/h1-2,6,8H,3-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJFCKBMREXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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